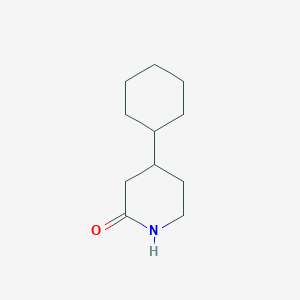

4-Cyclohexylpiperidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cyclohexyl-2-Piperidinone is a chemical compound belonging to the piperidinone family It is characterized by a six-membered ring containing one nitrogen atom and a cyclohexyl group attached to the second carbon of the piperidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-Piperidinone can be achieved through several methods. One common approach involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . Another method includes the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of 4-Cyclohexyl-2-Piperidinone typically involves catalytic hydrogenation processes using palladium or rhodium catalysts. These methods are favored for their efficiency and ability to produce high yields of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclohexyl-2-Piperidinone undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding lactams.

Reduction: Formation of piperidines.

Substitution: Introduction of different functional groups at the nitrogen or carbon atoms.

Common Reagents and Conditions:

Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Employs hydrogen gas in the presence of palladium or rhodium catalysts.

Substitution: Involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Produces lactams.

Reduction: Yields piperidines.

Substitution: Results in various substituted piperidinones

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives, including 4-cyclohexylpiperidin-2-one, in the development of antiviral agents. For instance, certain piperidine compounds have shown efficacy against influenza viruses by interacting with hemagglutinin fusion peptides, which are critical for viral entry into host cells. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the piperidine ring could enhance antiviral potency, making these compounds promising candidates for further development against influenza and potentially other viral infections .

1.2 Cancer Therapy

Piperidine derivatives are also being investigated for their anticancer properties. Compounds similar to this compound have been synthesized and tested for cytotoxicity against various cancer cell lines. For example, a study demonstrated that certain piperidine derivatives exhibited significant cytotoxic effects in hypopharyngeal tumor cells, suggesting their potential as anticancer agents . The mechanism of action often involves the induction of apoptosis and inhibition of specific enzymes related to cancer progression.

1.3 Neurological Applications

The incorporation of piperidine moieties into drug designs has been linked to improved activity against neurological disorders. For example, derivatives with a piperidine structure have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are relevant targets in Alzheimer's disease therapy. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Cyclohexyl-2-Piperidinone involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell proliferation and survival. These interactions can lead to the inhibition of cell migration, induction of apoptosis, and cell cycle arrest .

Vergleich Mit ähnlichen Verbindungen

Piperidine: A six-membered ring with one nitrogen atom, widely used in drug synthesis.

Piperine: An alkaloid found in black pepper, known for its antioxidant and anticancer properties.

Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.

Uniqueness: 4-Cyclohexyl-2-Piperidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel |

C11H19NO |

|---|---|

Molekulargewicht |

181.27 g/mol |

IUPAC-Name |

4-cyclohexylpiperidin-2-one |

InChI |

InChI=1S/C11H19NO/c13-11-8-10(6-7-12-11)9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13) |

InChI-Schlüssel |

KUYDPGRTKGPQMM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2CCNC(=O)C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.